molecular formula C11H11NO3 B13853201 Methyl a-amino-2-benzofuranacetate

Methyl a-amino-2-benzofuranacetate

Cat. No.: B13853201
M. Wt: 205.21 g/mol
InChI Key: RAVNVQCDZWYJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl a-amino-2-benzofuranacetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzofuran ring fused with an amino group and a methyl ester, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl a-amino-2-benzofuranacetate typically involves the formation of the benzofuran ring followed by the introduction of the amino and ester groups. One common method starts with the cyclization of salicylaldehyde with an appropriate halogenated compound under basic conditions to form the benzofuran core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as palladium-catalyzed coupling reactions and free radical cyclization cascades are employed to construct complex benzofuran derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl a-amino-2-benzofuranacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .

Scientific Research Applications

Methyl a-amino-2-benzofuranacetate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of diseases like cancer and infections.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl a-amino-2-benzofuranacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the amino and ester groups.

    2-Aminobenzofuran: Similar to methyl a-amino-2-benzofuranacetate but without the ester group.

    Methyl 2-benzofuranacetate: Lacks the amino group but has the ester functionality.

Uniqueness: this compound is unique due to the presence of both the amino and ester groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-amino-2-(1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H11NO3/c1-14-11(13)10(12)9-6-7-4-2-3-5-8(7)15-9/h2-6,10H,12H2,1H3

InChI Key

RAVNVQCDZWYJSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.